molecular formula C20H18O4 B017340 Isobavachromene CAS No. 56083-03-5

Isobavachromene

Cat. No.: B017340
CAS No.: 56083-03-5
M. Wt: 322.4 g/mol
InChI Key: IQHPDUUSMBMDGN-WEVVVXLNSA-N
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Description

Isobavachromene: is a naturally occurring compound found in the seeds of the plant Psoralea corylifolia. It is known for its diverse biological activities, including antibacterial, antifungal, and estrogenic properties . The compound has garnered significant interest due to its potential therapeutic applications.

Scientific Research Applications

Isobavachromene has a wide range of scientific research applications:

Safety and Hazards

Isobavachromene is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to handle it with full personal protective equipment and avoid inhalation and contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

Isobavachromene interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to enhance the phosphorylation of p38 MAPK, JNK, and ERK . These interactions are crucial in regulating cellular processes and responses to external stimuli. The compound’s ability to interact with these biomolecules contributes to its diverse pharmacological activities .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to disrupt the cell membrane integrity of Candida albicans, inhibiting biofilm formation and damaging biofilm cells . Furthermore, it induces apoptosis and autophagy-associated cell death in C. albicans . These effects highlight the compound’s potential as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as p38 MAPK, JNK, and ERK, enhancing their phosphorylation . This binding interaction leads to changes in gene expression and enzyme activation or inhibition, contributing to its diverse pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobavachromene can be synthesized through various chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and distilled water .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Psoralea corylifolia. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Isobavachromene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

Isobavachromene is often compared with other similar compounds, such as isobavachalcone and bavachinin, which are also derived from Psoralea corylifolia. These compounds share similar biological activities but differ in their chemical structures and specific effects:

This compound stands out due to its unique combination of antibacterial, antifungal, and estrogenic activities, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPDUUSMBMDGN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56083-03-5
Record name 4-Hydroxylonchocarpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYLONCHOCARPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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